molecular formula C16H34O2 B7797876 2-(Tetradecyloxy)ethanol CAS No. 27306-79-2

2-(Tetradecyloxy)ethanol

Cat. No.: B7797876
CAS No.: 27306-79-2
M. Wt: 258.44 g/mol
InChI Key: QHERURXKGFABNZ-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1) is a glycol ether with the molecular formula C₁₆H₃₄O₂ and a molecular weight of 258.44 g/mol . Structurally, it consists of a tetradecyl (C₁₄) alkyl chain linked via an ether bond to ethylene glycol, forming a nonionic surfactant.

For example, in , glycolipid analogs were synthesized by reacting nucleophiles with alkoxy-substituted glycols under basic conditions (K₂CO₃), yielding high-purity products characterized via NMR, FT-IR, and MS .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tetradecoxyethanol
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InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHERURXKGFABNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27306-79-2
Record name Polyethylene glycol tetradecyl ether
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DSSTOX Substance ID

DTXSID50872618
Record name 2-(Tetradecyloxy)ethanol
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Molecular Weight

258.44 g/mol
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-(Tetradecyloxy)ethanol
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CAS No.

2136-70-1, 27306-79-2
Record name Ethylene glycol monotetradecyl ether
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Record name Tetradecyl ethyleneglycol monoether
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-tetradecyl-.omega.-hydroxy-
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Record name 2-(Tetradecyloxy)ethanol
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Record name 2-(tetradecyloxy)ethanol
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Record name Tetradecan- l-ol, ethoxylated
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Record name TETRADECYL ETHYLENEGLYCOL MONOETHER
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Preparation Methods

Reaction Mechanism

  • Base Activation : A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of ethylene glycol, generating a glycolate ion.

  • Nucleophilic Attack : The glycolate ion attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion and forming the ether bond.

  • By-Product Formation : Competing reactions, such as over-alkylation or elimination, are minimized by controlling stoichiometry and temperature.

Optimization Parameters

  • Molar Ratio : A 1:1.2 ratio of ethylene glycol to 1-bromotetradecane ensures complete conversion of the limiting reagent.

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reaction kinetics.

  • Temperature : Reactions proceed optimally at 100–120°C, balancing reaction rate and side-product formation.

  • Purification : Post-reaction, the crude product is washed with brine, extracted with dichloromethane, and recrystallized from acetone to achieve >95% purity.

Table 1: Alkylation Reaction Conditions and Outcomes

ParameterValue/RangeImpact on Yield/Purity
Molar Ratio (Glycol:Alkyl Halide)1:1.2Maximizes alkylation efficiency
SolventDMFEnhances nucleophilicity
Temperature100–120°CReduces elimination by-products
Reaction Time12–15 hoursEnsures >90% conversion

Williamson Ether Synthesis Using Sodium Hydride

This two-step approach first generates a sodium alkoxide intermediate, which subsequently reacts with an alkyl halide. The method is favored for its scalability and reproducibility in industrial settings.

Synthetic Protocol

  • Alkoxide Formation : Ethylene glycol reacts with NaH in DMF at 0°C to form a disodium glycolate.

  • Etherification : 1-Bromotetradecane is added dropwise, and the mixture is heated to 120°C for 15 hours.

  • Work-Up : The product is neutralized with aqueous HCl, extracted with ether, and purified via column chromatography (ethyl acetate/hexane).

Advantages Over Single-Step Alkylation

  • Higher Selectivity : The strong base ensures complete deprotonation, minimizing di-alkylation.

  • Yield Improvement : Yields reach 85–90% compared to 70–75% in single-step methods.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Single-Step Alkylation70–7590–95ModerateBy-product formation
Williamson Synthesis85–9095–98HighRequires anhydrous conditions

Alternative Approaches and Emerging Techniques

Phase-Transfer Catalysis (PTC)

Recent studies explore PTC using tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems. This method reduces solvent volume and energy consumption but remains experimental.

Enzymatic Etherification

Preliminary trials with lipases (e.g., Candida antarctica) show potential for eco-friendly synthesis, though yields are currently suboptimal (<50%) .

Chemical Reactions Analysis

Esterification Reactions

2-(Tetradecyloxy)ethanol readily undergoes esterification with carboxylic acids or acyl chlorides. A notable example is its reaction with palmitic acid to form 2-(tetradecyloxy)ethyl palmitate:

Reaction:

This compound+Palmitic AcidH+, Δ2-(Tetradecyloxy)ethyl Palmitate+H2O\text{this compound} + \text{Palmitic Acid} \xrightarrow{\text{H}^+,\ \Delta} \text{2-(Tetradecyloxy)ethyl Palmitate} + \text{H}_2\text{O}

Conditions:

  • Catalyst: Sulfuric acid or sodium hydroxide.

  • Temperature: 85–100°C under inert atmosphere .

  • Yield: ~70–80% after purification via distillation or chromatography.

ReactantProductCatalystTemperatureYield
Palmitic acid2-(Tetradecyloxy)ethyl palmitateH<sub>2</sub>SO<sub>4</sub>90°C78%
Acetyl chloride2-(Tetradecyloxy)ethyl acetatePyridine25°C85%

Sulfation Reactions

The hydroxyl group reacts with sulfating agents to form anionic surfactants. For example, treatment with chlorosulfonic acid yields 2-(tetradecyloxy)ethyl hydrogen sulfate:

Reaction:

This compound+ClSO3H2-(Tetradecyloxy)ethyl Hydrogen Sulfate+HCl\text{this compound} + \text{ClSO}_3\text{H} \rightarrow \text{2-(Tetradecyloxy)ethyl Hydrogen Sulfate} + \text{HCl}

Conditions:

  • Catalyst: None required; exothermic reaction.

  • Neutralization: Sodium hydroxide is added to form the sodium salt.

  • Applications: Resulting surfactants are used in detergents and biochemical protocols (e.g., cell lysis buffers).

Oxidation Reactions

Controlled oxidation converts the terminal hydroxyl group to a carbonyl or carboxylic acid.

Oxidation to Carboxylic Acid:

This compoundKMnO4, H2O2-(Tetradecyloxy)acetic Acid\text{this compound} \xrightarrow{\text{KMnO}_4,\ \text{H}_2\text{O}} \text{2-(Tetradecyloxy)acetic Acid}

Conditions:

  • Oxidizing Agent: KMnO<sub>4</sub> in acidic or neutral media.

  • Byproducts: MnO<sub>2</sub> (precipitate).

Oxidation to Ketone:
Using milder agents like pyridinium chlorochromate (PCC) preserves the ether linkage while oxidizing the alcohol to a ketone.

Hydrolysis of Derivatives

Esters derived from this compound undergo hydrolysis under acidic or basic conditions:

Example:

2-(Tetradecyloxy)ethyl Palmitate+H2OH+/OHThis compound+Palmitic Acid\text{2-(Tetradecyloxy)ethyl Palmitate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{this compound} + \text{Palmitic Acid}

Conditions:

  • Acidic Hydrolysis: 2M HCl at 60°C for 2 hours .

  • Basic Hydrolysis: NaOH in ethanol/water mixture at reflux.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution. For instance, reaction with thionyl chloride forms the corresponding chloride:

Reaction:

This compound+SOCl22-(Tetradecyloxy)ethyl Chloride+SO2+HCl\text{this compound} + \text{SOCl}_2 \rightarrow \text{2-(Tetradecyloxy)ethyl Chloride} + \text{SO}_2 + \text{HCl}

Conditions:

  • Catalyst: Catalytic DMF accelerates the reaction .

  • Yield: >90% after distillation .

Etherification and Alkylation

The compound serves as an alkylating agent in Williamson ether synthesis. For example:

Reaction with Phenols:

This compound+ArOHBaseAr-O-(CH2)2O-C14H29+H2O\text{this compound} + \text{ArOH} \xrightarrow{\text{Base}} \text{Ar-O-(CH}_2\text{)}_2\text{O-C}_{14}\text{H}_{29} + \text{H}_2\text{O}

Conditions:

  • Base: Cs<sub>2</sub>CO<sub>3</sub> or KOH in polar aprotic solvents (e.g., NMP) .

  • Temperature: Microwave-assisted synthesis at 70–85°C reduces reaction time .

Key Reaction Mechanisms

  • Esterification: Acid-catalyzed nucleophilic acyl substitution.

  • Sulfation: Electrophilic substitution at the hydroxyl oxygen.

  • Oxidation: Sequential deprotonation and electron transfer, forming intermediates like aldehydes before carboxylic acids.

Scientific Research Applications

Chemistry

  • Surfactant Properties: 2-(Tetradecyloxy)ethanol acts as a surfactant in the synthesis of nanoparticles. Its ability to reduce surface tension facilitates the formation of micelles, which aids in solubilizing hydrophobic compounds in aqueous solutions.
  • Solubilizing Agent: It is employed as a solubilizing agent for various hydrophobic substances, enhancing their bioavailability in chemical formulations.

Biology

  • Lipid-Based Drug Delivery: The compound is utilized in preparing liposomes and other lipid-based delivery systems. These systems are crucial for improving the delivery efficiency of drugs, particularly those that are poorly soluble in water.
  • Cell Culture Applications: In biological research, it serves as a component in culture media to enhance the growth conditions for specific cell lines.

Medicine

  • Topical Formulations: this compound is investigated for its potential use in topical drug formulations due to its emulsifying properties. It helps stabilize mixtures of oil and water, which is essential for creams and ointments.
  • Emulsifying Agent: Its role as an emulsifier in pharmaceutical preparations allows for the effective combination of active pharmaceutical ingredients with excipients, improving formulation stability and efficacy.

Industry

  • Detergents and Emulsifiers: The compound is widely used in formulating detergents and wetting agents across various industrial processes. Its surfactant properties make it effective in cleaning applications as well as in agricultural formulations.
  • Cosmetic Applications: In cosmetics, this compound serves as an emulsifier and stabilizer in creams, lotions, and other personal care products.

Case Studies and Research Findings

  • Nanoparticle Synthesis:
    A study demonstrated that using this compound as a surfactant significantly improved the stability and size distribution of nanoparticles during synthesis processes.
  • Drug Delivery Systems:
    Research on lipid-based drug delivery systems highlighted that formulations containing this compound exhibited increased encapsulation efficiency for poorly soluble drugs compared to traditional formulations.
  • Emulsion Stability:
    Investigations into pharmaceutical emulsions revealed that incorporating this compound improved the stability of emulsions over time, reducing phase separation and enhancing product shelf life.

Mechanism of Action

The mechanism of action of 2-(Tetradecyloxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Alkyl-linked Glycol Ethers
Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Ethylene Glycol Units Key Applications References
2-(Tetradecyloxy)ethanol C₁₆H₃₄O₂ 258.44 C₁₄ 1 Surfactants, firefighting foams
2-(Dodecyloxy)ethanol C₁₄H₃₀O₂ 230.39 C₁₂ 1 Surfactants (Laureth-1), emollients
2-(Hexadecyloxy)ethanol C₁₈H₃₈O₂ 286.50 C₁₆ 1 Industrial surfactants
Diethylene glycol monododecyl ether C₁₆H₃₄O₃ 274.45 C₁₂ 2 Detergents, solubilizers
Triethylene glycol monotridecyl ether C₁₉H₄₀O₄ 356.52 C₁₃ 3 Cosmetic emulsifiers

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., C₁₆ in 2-(Hexadecyloxy)ethanol) enhance hydrophobicity, improving lipid solubility but reducing water solubility.
  • Ethylene Glycol Units : Increasing ethylene glycol units (e.g., di- or triethylene glycol derivatives) enhance hydrophilicity, broadening applications in detergents and cosmetics .
Table 2: Functional Comparison
Compound Name Boiling Point (°C) Solubility Toxicity Profile Biological Activity References
This compound Not reported Low water solubility Acute toxicity (oral, Category 4)* Metabolic inhibition (TOFA)
2-(2-Methoxyethoxy)ethanol 194–210 Miscible in water Eye damage (Category 1) Solvent, antifreeze
MYRETH-3 LAURATE Not reported Lipophilic Non-toxic (emollient) Skin conditioning agent

*Inferred from structurally similar compounds in .

Key Findings :

  • Toxicity: Compounds with shorter ethylene glycol chains (e.g., 2-(2-Methoxyethoxy)ethanol) exhibit higher acute toxicity and eye irritation , while longer alkyl chains (e.g., MYRETH-3 LAURATE) are safer for topical use .
  • Biological Activity : Alkyl chain length correlates with metabolic effects. TOFA (C₁₄) inhibits acetyl-CoA carboxylase, reducing lipid synthesis in cells , whereas shorter-chain derivatives lack this activity .

Biological Activity

2-(Tetradecyloxy)ethanol, a long-chain aliphatic alcohol, has garnered attention in recent years for its potential biological activities. This compound is characterized by its hydrophobic properties due to the tetradecyl group, which may influence its interaction with biological membranes and cellular systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C16H34O2C_{16}H_{34}O_2. Its structure consists of a tetradecyl chain attached to an ether group, which contributes to its amphiphilic nature. This property allows it to interact with lipid membranes, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses bacteriostatic activity. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Bacterial Strain MIC (µg/mL)
Escherichia coli150
Staphylococcus aureus100
Bacillus subtilis200

These results suggest that this compound may disrupt bacterial cell membranes, leading to cell lysis and death. The structural similarity of this compound to other long-chain alcohols may explain its effectiveness in inhibiting bacterial growth.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) reported an IC50 value of approximately 75 µg/mL for this compound. This suggests that the compound effectively reduces cell viability through mechanisms such as:

  • Induction of reactive oxygen species (ROS)
  • Disruption of mitochondrial membrane potential
  • Activation of caspase pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic tetradecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Oxidative Stress Induction : By generating ROS, the compound can lead to cellular damage and apoptosis.

Research Findings

A detailed investigation into the biological activity of this compound highlighted its potential as a therapeutic agent. Research findings indicate:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Significant effects on cancer cell lines with potential for further development in cancer therapy.
  • Biocompatibility : Low toxicity towards normal human cells, making it a candidate for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Tetradecyloxy)ethanol, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , involving the reaction of tetradecanol with ethylene oxide or its derivatives under alkaline conditions (e.g., K₂CO₃ as a base). Temperature control (60–80°C) and inert atmospheres (N₂) are critical to minimize side reactions like oxidation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation via ¹H and ¹³C chemical shifts (e.g., δ 3.5–3.7 ppm for ether-linked oxygens) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to identify molecular ion peaks (e.g., m/z 747 [M + Na⁺] in ESI-MS) and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detection of hydroxyl (-OH, ~3400 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation due to potential respiratory irritation. Limit exposure for pregnant researchers, as ethoxylated alcohols may pose reproductive risks. Storage under inert gas (Ar/N₂) prevents oxidative degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound concentration measurements across analytical methods (e.g., GC-MS vs. LC-MS)?

  • Methodological Answer : Cross-validation using matrix-matched calibration standards is essential. For GC-MS, derivatization (e.g., silylation) improves volatility, while LC-MS requires optimization of ionization parameters (e.g., ESI in positive mode). Note that co-eluting compounds in environmental samples (e.g., firefighting foams) may require tandem MS for specificity .

Q. What mechanistic insights support the role of this compound in lipid metabolism studies?

  • Methodological Answer : Structural analogs like TOFA (a known ACC inhibitor) suggest potential interactions with lipid biosynthesis enzymes. In vitro assays using hepatocyte models can assess its impact on fatty acid oxidation via LC-MS-based lipidomics. Dose-response studies (0.1–25 mM in DMSO/ethanol) are recommended to evaluate cytotoxicity thresholds .

Q. What formulation strategies enhance the stability of this compound in aqueous drug delivery systems?

  • Methodological Answer : Stabilize the compound using micellar encapsulation (e.g., with poloxamers) or pH adjustment (6.5–7.5). Surfactant properties enable its use in nanoemulsions; dynamic light scattering (DLS) monitors particle size distribution. Accelerated stability studies (40°C/75% RH for 4 weeks) validate shelf-life .

Data-Driven Research Considerations

Q. How does this compound’s surfactant activity compare to structurally similar glycol ethers in nanoparticle synthesis?

  • Methodological Answer : Compare critical micelle concentrations (CMC) via tensiometry. For Au/Ag nanoparticle synthesis, this compound (CMC ~0.1 mM) shows superior size control vs. shorter-chain analogs. TEM and UV-Vis spectroscopy (surface plasmon resonance) quantify dispersion efficacy .

Q. What environmental monitoring approaches are effective for detecting this compound in complex matrices (e.g., soil, wastewater)?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS/MS achieves detection limits of ~10 µg/kg. For firefighting foam residues, prioritize ions m/z 227 (molecular ion) and 57 (base peak) to mitigate matrix interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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